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Compound of Interest

Compound Name: PD 116152

Cat. No.: B609865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antitumor efficacy of PD 116152, a

phenazine antibiotic, with other notable metabolites derived from the genus Streptomyces. The

information is compiled from preclinical studies to assist researchers in evaluating the potential

of these compounds in drug discovery and development.

Introduction to PD 116152 and Other Streptomyces
Metabolites
Streptomyces is a prolific genus of bacteria renowned for its ability to produce a vast array of

secondary metabolites with diverse biological activities, including antimicrobial and anticancer

properties. Among these is PD 116152, a highly substituted phenazine isolated from

Streptomyces lomondensis subsp. galanosa. Structurally identified as methyl 6-formyl-4,7,9-

trihydroxy-8-methyl-1-phenazinecarboxylate, PD 116152 has demonstrated antitumor activity.

This guide compares the efficacy of PD 116152 with other well-established Streptomyces

metabolites, namely the anthracycline doxorubicin and other phenazine antibiotics. The

comparison is based on available preclinical data, primarily focusing on their cytotoxic effects

against cancer cell lines.
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The following table summarizes the available data on the antitumor efficacy of PD 116152 and

other selected Streptomyces metabolites. It is important to note that the data for PD 116152 is

from an in vivo study, while the data for the other compounds are primarily from in vitro

cytotoxicity assays. This difference in experimental systems should be considered when

comparing the efficacy of these compounds.
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Compoun
d

Chemical
Class

Producer
Organism

Cancer
Model

Efficacy
Metric

Value
Referenc
e

PD 116152 Phenazine

Streptomyc

es

lomondensi

s subsp.

galanosa

Murine

P388

Leukemia

(in vivo)

T/C (%)¹ 149 [1]

Doxorubici

n

Anthracycli

ne

Streptomyc

es

peucetius

Murine

P388

Leukemia

(in vitro)

IC₅₀
~10-100

nM
[2][3]

Doxorubici

n

Anthracycli

ne

Streptomyc

es

peucetius

Human

Jurkat T-

cell

Leukemia

(in vitro)

IC₅₀

951 nM

(18h), 135

nM (45h)

[4]

Doxorubici

n

Anthracycli

ne

Streptomyc

es

peucetius

Human

K562

Leukemia

(in vitro)

IC₅₀ 1.38 µM [5]

Methyl-7-

carbamoyl-

phenazine-

1-

carboxami

de

Phenazine
Streptomyc

es murinus

Human

MDA-MB-

231 Breast

Cancer (in

vitro)

IC₅₀

48.63 -

53.61

µg/mL

[6][7]

7-

hydroxyph

enazine-1-

carboxami

de

Phenazine
Streptomyc

es murinus

Human

MDA-MB-

231 Breast

Cancer (in

vitro)

IC₅₀

48.63 -

53.61

µg/mL

[6][7]

N-Acetyl-

Cysteinylat

ed

Phenazine Streptomyc

es sp.

Human

CaCo-2

Colon

IC₅₀ 154 µM [8]
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Streptophe

nazine

Cancer (in

vitro)

Naphthger

anine B

Naphthoqu

inone

Streptomyc

es sp.

Human

HeLa S3

Cervical

Cancer (in

vitro)

IC₅₀ 1.6 µg/mL [9]

5-Methyl

phenazine-

1-

carboxylic

acid

Phenazine
Bacterium

PUW5

Human

A549 Lung

Cancer (in

vitro)

IC₅₀ 488.7 nM [9]

5-Methyl

phenazine-

1-

carboxylic

acid

Phenazine
Bacterium

PUW5

Human

MDA-MB-

231 Breast

Cancer (in

vitro)

IC₅₀ 458.6 nM [9]

¹T/C (%): Treated/Control percentage, a measure of antitumor efficacy in vivo. A T/C value of

>125% is generally considered significant antitumor activity.

Experimental Protocols
In Vivo Antitumor Assay for PD 116152 (Murine P388
Leukemia)
A detailed experimental protocol for the in vivo testing of PD 116152 is not publicly available in

the cited literature. However, a general methodology for this type of assay involves the

following steps:

Animal Model: Typically, murine models such as CDF1 mice are used.

Tumor Implantation: A known number of P388 leukemia cells are implanted intraperitoneally

into the mice.
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Treatment: The test compound (PD 116152) is administered to the treated group of mice at a

specific dose and schedule, while the control group receives a vehicle.

Observation: The mice are monitored daily, and the primary endpoint is the median survival

time of each group.

Efficacy Calculation: The antitumor efficacy is expressed as the percentage of the median

survival time of the treated group divided by the median survival time of the control group

(T/C %).

In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic

potential of a compound.

Materials:

Cancer cell line of interest (e.g., P388 leukemia cells)

Complete cell culture medium

Test compound (e.g., Doxorubicin)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well microtiter plates

Microplate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow

them to adhere overnight.
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Compound Treatment: The following day, treat the cells with various concentrations of the

test compound. Include a vehicle control (cells treated with the solvent used to dissolve the

compound) and a blank control (medium only).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator with 5% CO₂.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader. A reference wavelength of 630 nm can be used to subtract

background absorbance.

Data Analysis: The absorbance values are proportional to the number of viable cells. The

half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that

inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the topic.

In Vitro Screening In Vivo Testing

Streptomyces Culture Metabolite Extraction
Fermentation

Compound Purification Cytotoxicity Assays
(e.g., MTT) IC50 Determination Animal Model

(e.g., Murine P388)
Lead Compound Selection Tumor Implantation Compound Administration Survival Analysis Efficacy (T/C %)

Click to download full resolution via product page

Figure 1. A generalized workflow for the screening of antitumor compounds from

Streptomyces.
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Figure 2. A simplified diagram of the phenazine biosynthesis pathway in Streptomyces.

Conclusion
PD 116152 demonstrates significant antitumor activity in vivo against murine P388 leukemia. A

direct quantitative comparison of its efficacy with other Streptomyces metabolites is challenging

due to the differing nature of the available data (in vivo vs. in vitro). However, the compiled data

in this guide provides a valuable starting point for researchers. Doxorubicin remains a potent

and widely studied cytotoxic agent with extensive in vitro data. Other phenazine metabolites

from Streptomyces also exhibit a range of cytotoxic activities against various cancer cell lines.

Further in vitro studies on PD 116152, particularly determining its IC₅₀ values against a panel of

cancer cell lines including P388 leukemia, would be crucial for a more direct and

comprehensive comparison of its efficacy against other promising Streptomyces metabolites.

This would enable a more informed selection of lead compounds for further preclinical and

clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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